molecular formula C6H9N3 B1582734 N,N-dimethylpyrimidin-4-amine CAS No. 31401-45-3

N,N-dimethylpyrimidin-4-amine

Cat. No. B1582734
CAS RN: 31401-45-3
M. Wt: 123.16 g/mol
InChI Key: MSXIOWULDXZJLX-UHFFFAOYSA-N
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Description

“N,N-dimethylpyrimidin-4-amine” is an organic compound that belongs to the class of aminopyrimidines . It is also known as “4-(Dimethylamino)pyridine” or “DMAP” and has the empirical formula C7H10N2 . Its molecular weight is 122.17 .


Synthesis Analysis

The synthesis of new N,N-dimethylpyrimidin-4-amine based ionic liquids has been reported . These ionic liquids have been used as efficient catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .


Molecular Structure Analysis

The molecular formula of “N,N-dimethylpyrimidin-4-amine” is C6H9N3. The exact mass is 123.08000 .


Chemical Reactions Analysis

“N,N-dimethylpyrimidin-4-amine” based ionic liquids have been used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . The method is environmentally friendly, requiring only minimum catalyst loading .

Scientific Research Applications

1. Application as a Catalyst for Fisher Indole and 1H-Tetrazole Synthesis

  • Summary of the Application : DMAP-based ionic liquids have been used as efficient catalysts for the synthesis of indoles and 1H-tetrazoles. This method is environmentally friendly and requires only minimum catalyst loading .
  • Methods of Application : The synthesis of indoles was carried out via Fischer indole synthesis, requiring only 0.2 equivalents of catalyst. In the case of 1H-tetrazole formation, the reaction was carried out under a solvent-free environment .
  • Results or Outcomes : The use of DMAP-based ionic liquids as catalysts resulted in the successful synthesis of indoles and 1H-tetrazoles. Thermal studies of DMAP-ILs have also been carried out to determine their stability for temperature-dependent reactions .

2. Application in the Selective Oxidation of Methyl Aromatics

  • Summary of the Application : DMAP has been used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine .

properties

IUPAC Name

N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9(2)6-3-4-7-5-8-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXIOWULDXZJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342166
Record name 4-(Dimethylamino)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylpyrimidin-4-amine

CAS RN

31401-45-3
Record name 4-(Dimethylamino)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Khurana, BQ Fu, AL Duddupudi… - Journal of medicinal …, 2017 - ACS Publications
The allosteric modulator 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea (PSNCBAM-1, 2) bound the cannabinoid receptor 1 (CB 1 ) and antagonized G protein …
Number of citations: 42 pubs.acs.org
M Dračínský, A Holý, P Jansa, S Kovačková… - 2009 - Wiley Online Library
The proton‐to‐deuterium exchange reaction of the hydrogen atom at the 5‐position of 15 pyrimidine derivatives has been studied. The exchange proceeds under both acidic and …
HJ Wang, Y Wang, AJ Csakai… - Journal of …, 2009 - ACS Publications
A highly efficient procedure was developed for the microwave-assisted synthesis of N-heteroaryl-4-(2-chloroethyl)piperazines and N-heteroaryl-4-(2-chloroethyl)piperidines. Microwave …
Number of citations: 20 pubs.acs.org
MJ Boyd, PN Collier, MP Clark, H Deng… - Journal of medicinal …, 2021 - ACS Publications
In our efforts to identify novel small molecule inhibitors for the treatment of adrenoleukodystrophy (ALD), we conducted a high-throughput radiometric screen for inhibitors of elongation …
Number of citations: 4 pubs.acs.org
J Lefranc, VK Schulze, RC Hillig, H Briem… - Journal of Medicinal …, 2019 - ACS Publications
The serine/threonine kinase TBK1 (TANK-binding kinase 1) and its homologue IKKε are noncanonical members of the inhibitor of the nuclear factor κB (IκB) kinase family. These …
Number of citations: 27 pubs.acs.org
CW Van der Westhuyzen, AL Rousseau, CJ Parkinson - Tetrahedron, 2007 - Elsevier
In an investigation into the electrophilic nitrosation reactions of a series of 4,6-disubstituted pyrimidine derivatives, a subtle interplay between the electronic nature of the C-4 and C-6 …
Number of citations: 22 www.sciencedirect.com
H GUO, Q WU, Y LI - HUAXUE TONGBAO, 2014
Number of citations: 0

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